Fucosterol

Catalog No.
S528534
CAS No.
17605-67-3
M.F
C29H48O
M. Wt
412.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fucosterol

CAS Number

17605-67-3

Product Name

Fucosterol

IUPAC Name

(3S,10R,13R)-10,13-dimethyl-17-[(E,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/b21-7+/t20-,23+,24?,25?,26?,27?,28+,29-/m1/s1

InChI Key

OSELKOCHBMDKEJ-ZMRGBFEOSA-N

SMILES

C/C=C(C(C)C)\CC[C@@H](C)[C@H]1CC[C@@]2([H])[C@]3([H])CC=C4C[C@@H](O)CC[C@]4(C)[C@@]3([H])CC[C@]12C

Solubility

Soluble in DMSO

Synonyms

(24E)-24-N-propylidenecholesterol, 24-isoethylidenecholest-5-en-3 beta-ol,delta(5)-avenasterol, 24Z-ethylidenecholest-5-en-3B-ol, 28-isofucosterol, delta(5)-avenasterol, fucosterol, fucosterol, (3beta)-isomer, fucosterol, 28-(14)C-labeled cpd, (E)-isomer, stigmasta-5,24-dien-3 beta-ol

Canonical SMILES

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

Isomeric SMILES

C/C=C(\CC[C@@H](C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)/C(C)C

Description

The exact mass of the compound Fucosterol is 412.3705 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Phytochemicals - Phytosterols - Supplementary Records. It belongs to the ontological category of 3beta-sterol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Stigmasterols and C24-ethyl derivatives [ST0104]. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-Cancer Properties

Studies suggest fucosterol may possess anti-cancer properties. Research has shown it can inhibit the growth and proliferation of various cancer cell lines through mechanisms like inducing apoptosis (programmed cell death) and hindering cell migration and invasion []. While promising, more research is needed to fully understand how fucosterol exerts these effects and translate these findings into clinical applications for cancer treatment [].

Anti-Diabetic and Anti-Obesity Effects

Fucosterol exhibits potential benefits in regulating blood sugar and managing obesity. Studies have observed its ability to improve insulin sensitivity, reduce fat accumulation, and promote brown adipose tissue activity (responsible for burning calories) [, ]. These findings suggest a potential role for fucosterol in preventing and managing type 2 diabetes and obesity, although further research is required to confirm its efficacy and safety in humans [, ].

Fucosterol is characterized by its white needle-like crystalline form, with a molecular weight of 412.7 g/mol and a molecular formula of C29H48O. Its melting point is approximately 124°C . As a sterol, fucosterol shares structural similarities with cholesterol but possesses unique properties that confer specific biological activities.

Fucosterol undergoes various chemical transformations, particularly in biological systems. It can interact with multiple cellular pathways, influencing inflammation and oxidative stress responses. For instance, fucosterol has been shown to inhibit the phosphorylation of key proteins involved in inflammatory pathways, such as p38 mitogen-activated protein kinase and extracellular-signal-regulated kinase . Additionally, it can form hydrophobic interactions with nuclear receptors like liver X receptor beta, which may modulate lipid metabolism .

Fucosterol exhibits a wide range of biological activities:

  • Anti-inflammatory: It reduces inflammatory markers and modulates immune responses by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 .
  • Antioxidant: The compound enhances antioxidative enzyme activity and decreases oxidative damage markers in vitro .
  • Neuroprotective: Fucosterol protects neuronal cells from amyloid-induced toxicity, indicating potential benefits in neurodegenerative diseases .
  • Anticancer: Research shows that fucosterol can induce apoptosis in cancer cell lines and inhibit tumor growth through various signaling pathways .
  • Anti-obesity: It suppresses adipogenesis in preadipocytes by regulating the FoxO signaling pathway .

Fucosterol can be extracted from marine algae using various solvent extraction methods. Common solvents include methanol, ethanol, and n-hexane. The extraction process typically involves:

  • Drying and powdering the algae.
  • Solvent extraction to dissolve fucosterol.
  • Fractionation using silica gel column chromatography to purify the compound from other lipids and impurities .

Due to its diverse biological activities, fucosterol has potential applications in:

  • Pharmaceuticals: As an anti-inflammatory and neuroprotective agent.
  • Nutraceuticals: For its antioxidant properties and health benefits.
  • Cosmetics: Due to its anti-photoaging effects.
  • Agriculture: As an algicidal agent against harmful algal blooms .

Studies have shown that fucosterol interacts with various cellular pathways. Its ability to modulate inflammatory responses makes it a candidate for treating conditions like asthma or arthritis. Furthermore, its neuroprotective properties suggest potential therapeutic uses in neurodegenerative disorders such as Alzheimer’s disease .

Fucosterol shares similarities with other sterols but stands out due to its unique structural features and specific biological activities. Here are some similar compounds:

Compound NameMolecular FormulaKey Activities
CholesterolC27H46OMembrane structure, precursor for steroid hormones
ErgosterolC28H44OAntifungal properties
SitosterolC29H50OCholesterol-lowering effects
CampesterolC28H48OPlant sterol with similar functions

Fucosterol's distinct bioactivity profile—especially its neuroprotective and anti-obesity effects—sets it apart from these compounds, making it a subject of interest for further research and application development.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

8.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

412.370516150 g/mol

Monoisotopic Mass

412.370516150 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Melting Point

124 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

504ZAM710C

Wikipedia

Fucosterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Stigmasterols and C24-ethyl derivatives [ST0104]

Dates

Modify: 2023-08-15
1: Li Y, Li X, Liu G, Sun R, Wang L, Wang J, Wang H. Fucosterol attenuates lipopolysaccharide-induced acute lung injury in mice. J Surg Res. 2015 May 15;195(2):515-21. doi: 10.1016/j.jss.2014.12.054. Epub 2015 Jan 10. PubMed PMID: 25818525.
2: Hoang MH, Jia Y, Jun HJ, Lee JH, Lee BY, Lee SJ. Fucosterol is a selective liver X receptor modulator that regulates the expression of key genes in cholesterol homeostasis in macrophages, hepatocytes, and intestinal cells. J Agric Food Chem. 2012 Nov 21;60(46):11567-75. doi: 10.1021/jf3019084. Epub 2012 Nov 8. PubMed PMID: 23116181.
3: Ji YB, Ji CF, Yue L. Study on human promyelocytic leukemia HL-60 cells apoptosis induced by fucosterol. Biomed Mater Eng. 2014;24(1):845-51. doi: 10.3233/BME-130876. PubMed PMID: 24211971.
4: Choi JS, Han YR, Byeon JS, Choung SY, Sohn HS, Jung HA. Protective effect of fucosterol isolated from the edible brown algae, Ecklonia stolonifera and Eisenia bicyclis, on tert-butyl hydroperoxide- and tacrine-induced HepG2 cell injury. J Pharm Pharmacol. 2015 Aug;67(8):1170-8. doi: 10.1111/jphp.12404. Epub 2015 Mar 13. PubMed PMID: 25773602.
5: Sun Z, Mohamed MAA, Park SY, Yi TH. Fucosterol protects cobalt chloride induced inflammation by the inhibition of hypoxia-inducible factor through PI3K/Akt pathway. Int Immunopharmacol. 2015 Dec;29(2):642-647. doi: 10.1016/j.intimp.2015.09.016. Epub 2015 Sep 26. PubMed PMID: 26395918.
6: Yoo MS, Shin JS, Choi HE, Cho YW, Bang MH, Baek NI, Lee KT. Fucosterol isolated from Undaria pinnatifida inhibits lipopolysaccharide-induced production of nitric oxide and pro-inflammatory cytokines via the inactivation of nuclear factor-κB and p38 mitogen-activated protein kinase in RAW264.7 macrophages. Food Chem. 2012 Dec 1;135(3):967-75. doi: 10.1016/j.foodchem.2012.05.039. Epub 2012 May 11. PubMed PMID: 22953812.
7: Zhen XH, Quan YC, Jiang HY, Wen ZS, Qu YL, Guan LP. Fucosterol, a sterol extracted from Sargassum fusiforme, shows antidepressant and anticonvulsant effects. Eur J Pharmacol. 2015 Dec 5;768:131-8. doi: 10.1016/j.ejphar.2015.10.041. Epub 2015 Oct 26. PubMed PMID: 26515446.
8: Jung HA, Bhakta HK, Min BS, Choi JS. Fucosterol activates the insulin signaling pathway in insulin resistant HepG2 cells via inhibiting PTP1B. Arch Pharm Res. 2016 Oct;39(10):1454-1464. Epub 2016 Aug 20. PubMed PMID: 27544192.
9: Kim MS, Oh GH, Kim MJ, Hwang JK. Fucosterol inhibits matrix metalloproteinase expression and promotes type-1 procollagen production in UVB-induced HaCaT cells. Photochem Photobiol. 2013 Jul-Aug;89(4):911-8. doi: 10.1111/php.12061. Epub 2013 Mar 18. PubMed PMID: 23418792.
10: Terasaki M, Hirose A, Narayan B, Baba Y, Kawagoe C, Yasui H, Saga N, Hosokawa M, Miyashita K. EVALUATION OF RECOVERABLE FUNCTIONAL LIPID COMPONENTS OF SEVERAL BROWN SEAWEEDS (PHAEOPHYTA) FROM JAPAN WITH SPECIAL REFERENCE TO FUCOXANTHIN AND FUCOSTEROL CONTENTS(1). J Phycol. 2009 Aug;45(4):974-80. doi: 10.1111/j.1529-8817.2009.00706.x. Epub 2009 Jul 28. PubMed PMID: 27034228.
11: Hwang E, Park SY, Sun ZW, Shin HS, Lee DG, Yi TH. The protective effects of fucosterol against skin damage in UVB-irradiated human dermal fibroblasts. Mar Biotechnol (NY). 2014 Jun;16(3):361-70. doi: 10.1007/s10126-013-9554-8. Epub 2013 Oct 20. PubMed PMID: 24142195.
12: Lee S, Lee YS, Jung SH, Kang SS, Shin KH. Anti-oxidant activities of fucosterol from the marine algae Pelvetia siliquosa. Arch Pharm Res. 2003 Sep;26(9):719-22. PubMed PMID: 14560919.
13: Jung HA, Islam MN, Lee CM, Oh SH, Lee S, Jung JH, Choi JS. Kinetics and molecular docking studies of an anti-diabetic complication inhibitor fucosterol from edible brown algae Eisenia bicyclis and Ecklonia stolonifera. Chem Biol Interact. 2013 Oct 25;206(1):55-62. doi: 10.1016/j.cbi.2013.08.013. Epub 2013 Aug 29. PubMed PMID: 23994501.
14: Fujimoto Y, Morisaki M, Ikekawa N. Stereochemical importance of fucosterol epoxide in the conversion of sitosterol into cholesterol in the silkworm Bombyx mori. Biochemistry. 1980 Mar 18;19(6):1065-9. PubMed PMID: 7370223.
15: Hagiwara H, Wakita K, Inada Y, Hirose S. Fucosterol decreases angiotensin converting enzyme levels with reduction of glucocorticoid receptors in endothelial cells. Biochem Biophys Res Commun. 1986 Aug 29;139(1):348-52. PubMed PMID: 3021129.
16: Mansour MP, Shrestha P, Belide S, Petrie JR, Nichols PD, Singh SP. Characterization of oilseed lipids from "DHA-producing Camelina sativa": a new transformed land plant containing long-chain omega-3 oils. Nutrients. 2014 Feb 21;6(2):776-89. doi: 10.3390/nu6020776. PubMed PMID: 24566436; PubMed Central PMCID: PMC3942731.
17: Acartürk F, Imai T, Saito H, Ishikawa M, Otagiri M. Comparative study on inclusion complexation of maltosyl-beta-cyclodextrin, heptakis(2,6-di-O-methyl)-beta-cyclodextrin and beta-cyclodextrin with fucosterol in aqueous and solid state. J Pharm Pharmacol. 1993 Dec;45(12):1028-32. PubMed PMID: 7908969.
18: Lee DG, Park SY, Chung WS, Park JH, Shin HS, Hwang E, Kim IH, Yi TH. The bone regenerative effects of fucosterol in in vitro and in vivo models of postmenopausal osteoporosis. Mol Nutr Food Res. 2014 Jun;58(6):1249-57. doi: 10.1002/mnfr.201300319. Epub 2014 Mar 7. PubMed PMID: 24604889.
19: Khanavi M, Gheidarloo R, Sadati N, Ardekani MR, Nabavi SM, Tavajohi S, Ostad SN. Cytotoxicity of fucosterol containing fraction of marine algae against breast and colon carcinoma cell line. Pharmacogn Mag. 2012 Jan;8(29):60-4. doi: 10.4103/0973-1296.93327. PubMed PMID: 22438665; PubMed Central PMCID: PMC3307205.
20: Jung HA, Jung HJ, Jeong HY, Kwon HJ, Kim MS, Choi JS. Anti-adipogenic activity of the edible brown alga Ecklonia stolonifera and its constituent fucosterol in 3T3-L1 adipocytes. Arch Pharm Res. 2014 Jun;37(6):713-20. doi: 10.1007/s12272-013-0237-9. Epub 2013 Sep 8. PubMed PMID: 24014306.

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